4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Overview
Description
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound features an imidazo[1,2-a]pyridine moiety linked to a benzaldehyde group through a methoxy bridge. It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
Target of Action
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde primarily targets enzymes and receptors involved in various biochemical pathways. Notably, it has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, it interacts with lipoxygenase (LOX), an enzyme involved in the inflammatory response .
Mode of Action
The compound interacts with its targets through binding to the active sites of these enzymes. For AChE and BChE, it inhibits the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This results in prolonged cholinergic signaling, which can enhance cognitive function and memory. In the case of LOX, the compound inhibits the enzyme’s activity, reducing the production of pro-inflammatory leukotrienes .
Biochemical Pathways
By inhibiting AChE and BChE, this compound affects the cholinergic pathway, enhancing neurotransmission and potentially improving cognitive functions. The inhibition of LOX impacts the arachidonic acid pathway, leading to decreased synthesis of leukotrienes and thus reducing inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism occurs primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion. The compound is excreted mainly via the kidneys .
Result of Action
At the molecular level, the inhibition of AChE and BChE leads to increased acetylcholine levels, enhancing synaptic transmission and cognitive functions. The inhibition of LOX results in reduced inflammation by lowering leukotriene levels. Cellularly, these actions can lead to improved neuronal communication and reduced inflammatory responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability and solubility, while high temperatures might accelerate its degradation. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties, potentially affecting its bioavailability and therapeutic efficacy .
This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential therapeutic applications and the factors influencing its effectiveness.
: New Imidazo[1,2-a]pyridin-2-yl Derivatives as AChE, BChE, and LOX Inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde typically involves the condensation of imidazo[1,2-a]pyridine with benzaldehyde derivatives under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid.
Reduction: 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid
- 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzyl alcohol
- 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Uniqueness
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an imidazo[1,2-a]pyridine moiety with a benzaldehyde group allows for versatile functionalization and application in various fields .
Properties
IUPAC Name |
4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDDDYGGKVCWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353389 | |
Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830549 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
118001-76-6 | |
Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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